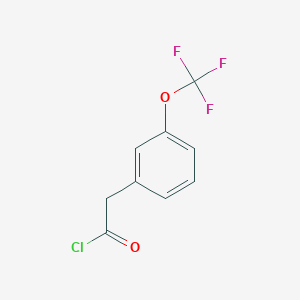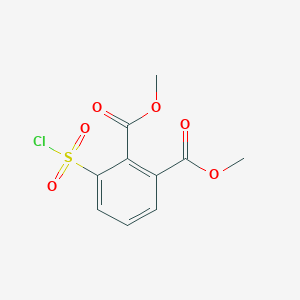
3-(Trifluoromethoxy)benzeneacetyl chloride
Übersicht
Beschreibung
3-(Trifluoromethoxy)benzeneacetyl chloride is a chemical compound with the molecular formula C9H6ClF3O2. It has a molecular weight of 238.59 g/mol. It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of compounds containing the trifluoromethoxy group, such as 3-(Trifluoromethoxy)benzeneacetyl chloride, is an area of active research . The trifluoromethoxy group is becoming increasingly important in both agrochemical research and pharmaceutical chemistry . Trifluoromethyl triflate, which has generally been used as a precursor to [OCF3]−, is used as a bifunctional reagent to render the heteroarene more electrophilic and to deliver the trifluoromethoxy group .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
- 3-(Trifluoromethoxy)benzeneacetyl chloride is used in the synthesis of imidazoles, as demonstrated by Moosavi-Zare et al. (2014). Trityl chloride, related to 3-(Trifluoromethoxy)benzeneacetyl chloride, catalyzes the condensation of benzil with aldehydes and primary amines to yield tetrasubstituted imidazoles under neutral, solvent-free conditions (Moosavi-Zare et al., 2014).
Development of Photocatalytic Materials
- Zhou et al. (2022) have explored the synthetic potential of tri(10H-phenothiazin-10-yl)benzene, a compound with similar structural features, as a metal-free and recyclable photocatalyst. This material has shown efficacy in functionalizing C(sp2)-H bonds of N-arylacrylamides, indicating potential applications in organic synthesis (Zhou et al., 2022).
Applications in Electrophilic Trifluoromethylthiolation
- Trifluoromethanesulfinyl chloride, closely related to 3-(Trifluoromethoxy)benzeneacetyl chloride, has been used for C-H trifluoromethylthiolation of indoles, thiophenes, and ketones. This process, as described by Jiang et al. (2018), occurs under catalyst-free conditions, expanding the scope of functionalization in organic chemistry (Jiang et al., 2018).
Organic Synthesis and Pharmaceutical Applications
- The palladium-catalyzed trifluoromethylation of aryl chlorides, a process related to the use of 3-(Trifluoromethoxy)benzeneacetyl chloride, has been developed by Cho et al. (2010). This method facilitates the addition of trifluoromethyl groups to a broad range of aryl substrates, crucial in pharmaceutical and agrochemical compound synthesis (Cho et al., 2010).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3-(trifluoromethoxy)phenyl]acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c10-8(14)5-6-2-1-3-7(4-6)15-9(11,12)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUDZIUZBOHUFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethoxy)benzeneacetyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzo[b]thiophene, 2-bromo-3-(bromomethyl)-](/img/structure/B1405142.png)










